Tadalafil, (6R,12aS)-
Overview
Description
Tadalafil, (6R,12aS)-, also known as the cis- conformer of Tadalafil, is a potent PDE5 (Phosphodiesterase 5) Inhibitor that is used primarily to treat Erectile dysfunction, Benign Prostatic Hyperplasia, and Primary Pulmonary Hypertension . It is also known as Tadalafil (6R,12aS) Diastereomer .
Synthesis Analysis
The synthesis and characterization of a novel chemical series of tadalafil analogues have been reported. Compounds that have the 6R, 12aR configuration and terminal carboxylic acid group at the side chain arising from the piperazinedione nitrogen were potent PDE5 inhibitors .Molecular Structure Analysis
The stereochemistry of all four stereoisomers of tadalafil is determined using vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) spectroscopy .Physical And Chemical Properties Analysis
The molecular formula of Tadalafil, (6R,12aS)- is C22H19N3O4. Its exact mass is 389.14 and its molecular weight is 389.410 .Scientific Research Applications
Discovery and Development
Tadalafil, identified as (6R,12aS)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6] pyrido[3,4‐b]indole‐1,4‐dione, was first discovered in 2003 as a highly potent and highly selective phosphodiesterase 5 (PDE5) inhibitor. Its development involved modification of the hydantoin ring in a lead compound leading to its enhanced PDE5 inhibitory potency and selectivity (Daugan et al., 2003). Tadalafil is notably more selective against PDE5 compared to PDE6, a feature distinguishing it from other PDE5 inhibitors like sildenafil (Ahmed, 2018).
Structural Analysis and Design
The stereochemistry of tadalafil's diastereoisomers has been studied using various methods like vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion, facilitating accurate identification of its stereochemistry (Qiu et al., 2013). These studies have informed the design of tadalafil analogues with extended hydrophilic side chains aimed at enhancing interactions within the binding pocket and modifying pharmacological profiles (ElHady et al., 2015).
Pharmacological Applications Beyond Erectile Dysfunction
Tadalafil has been explored for various medical conditions beyond its primary use for erectile dysfunction and pulmonary arterial hypertension. Recent clinical studies suggest its potential in treating circulatory disorders, neurodegenerative disorders, and cognitive impairment conditions (Ahmed, 2018). Additionally, novel tadalafil analogues have been developed as potential phosphodiesterase 5 inhibitors and histone deacetylase inhibitors, showing promise in anticancer activity (ElHady et al., 2020).
Tadalafil in Pulmonary Arterial Hypertension
Long-term safety and efficacy of tadalafil have been evaluated for the treatment of pulmonary arterial hypertension. Studies like the PHIRST (Pulmonary Arterial Hypertension and Response to Tadalafil) trial demonstrated that tadalafil improved exercise capacity and delayed clinical worsening in this context (Oudiz et al., 2012).
Other Research Insights
Further research includes the elucidation of the absolute configuration of tadalafil analogues found as adulterants in health supplements, demonstrating the importance of understanding the chirality and stereochemistry of pharmaceutical compounds (Kee et al., 2019). Additionally, studies on the efficacy and safety of tadalafil in various conditions like erectile dysfunction in men with diabetes have been conducted (Sáenz de Tejada et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-HRAATJIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tadalafil, (6R,12aS)- | |
CAS RN |
171596-27-3 | |
Record name | Tadalafil, (6R ,12aS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,12aS)-6-(benzo[d][1,3]dioxol-5-yl)-2-methyl-2,3,6,7,12,12-ahexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TADALAFIL, (6R ,12AS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E319TQ0B6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.